Methyl 2-(4-bromophenyl)thiazole-4-carboxylate
Overview
Description
Methyl 2-(4-bromophenyl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring substituted with a bromophenyl group and a carboxylate ester
Mechanism of Action
Target of Action
Methyl 2-(4-bromophenyl)thiazole-4-carboxylate is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . .
Mode of Action
Thiazoles, in general, are known to interact with various biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Biochemical Pathways
Thiazoles, the parent compound of this compound, are known to affect various biochemical pathways. They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules
Pharmacokinetics
It is known that the thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.
Result of Action
Thiazoles, in general, have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that the thiazole ring is stable and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could suggest that the compound is stable under various environmental conditions.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Cellular Effects
Given the diverse biological activities of thiazole derivatives, it is likely that this compound could influence various types of cells and cellular processes
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromophenyl)thiazole-4-carboxylate typically involves the reaction of 4-bromobenzaldehyde with thioamide under acidic conditions to form the thiazole ring. The resulting intermediate is then esterified with methanol in the presence of a catalyst to yield the final product .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. This ensures higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiazoles.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of thiazole alcohols.
Scientific Research Applications
Methyl 2-(4-bromophenyl)thiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: It is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chlorophenyl)thiazole-4-carboxylate
- Methyl 2-(4-fluorophenyl)thiazole-4-carboxylate
- Methyl 2-(4-methylphenyl)thiazole-4-carboxylate
Uniqueness
Methyl 2-(4-bromophenyl)thiazole-4-carboxylate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in nucleophilic substitution reactions compared to its chloro, fluoro, and methyl analogs .
Biological Activity
Methyl 2-(4-bromophenyl)thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article provides a comprehensive analysis of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula: CHBrNOS. The presence of the thiazole ring is crucial for its biological activity, as it influences interactions with various biomolecules.
Target of Action
The thiazole moiety is known to interact with multiple biochemical pathways. It can influence enzyme activity and receptor interactions, leading to various physiological effects.
Mode of Action
Thiazoles, including this compound, are believed to act through several mechanisms:
- Antioxidant Activity : They can scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Effects : Thiazoles exhibit antimicrobial properties by disrupting bacterial lipid biosynthesis and other cellular processes.
- Antitumor Activity : They may induce apoptosis in cancer cells through modulation of apoptotic pathways.
Antimicrobial Activity
Research shows that thiazole derivatives, including this compound, possess significant antimicrobial properties. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal species. For instance, a study reported that compounds derived from similar thiazole structures showed promising antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it has shown cytotoxic effects against estrogen receptor-positive breast adenocarcinoma cells (MCF7). The IC values for these compounds were found to be lower than those for standard chemotherapeutic agents like doxorubicin, indicating strong anticancer efficacy .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests moderate solubility characteristics:
- Solubility : It is slightly soluble in water but soluble in alcohol and ether.
- Bioavailability : The compound's ester group may influence its absorption and metabolic stability, which are crucial for therapeutic efficacy.
Case Studies
-
Antimicrobial Study :
A series of thiazole derivatives were synthesized and tested for antimicrobial activity using the turbidimetric method. Compounds with structural similarities to this compound demonstrated significant inhibition against both bacterial and fungal strains .Compound MIC (µg/mL) Activity D1 5 Bacterial D2 8 Fungal D3 3 Bacterial -
Anticancer Evaluation :
In another study focusing on anticancer properties, derivatives were evaluated against the MCF7 cell line using the Sulforhodamine B assay. The results indicated that specific substitutions on the thiazole ring enhanced cytotoxicity.Compound IC (µM) Cell Line D6 12 MCF7 D7 15 MCF7
Properties
IUPAC Name |
methyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2S/c1-15-11(14)9-6-16-10(13-9)7-2-4-8(12)5-3-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHIWUICMRXOAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724405 | |
Record name | Methyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208081-39-3 | |
Record name | Methyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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